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Compound of Interest

Compound Name: LUF5831

Cat. No.: B15569573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the affinity and selectivity profile of

LUF5831, a novel, non-adenosine-like partial agonist for the human adenosine A₁ receptor.

The data presented herein is crucial for researchers investigating the therapeutic potential of

adenosine receptor modulators.

Core Compound Data: LUF5831
Identifier Value

Name LUF5831

Synonyms
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-

hydroxy-phenyl)-pyridine-3,5-dicarbonitrile

Molecular Formula C₁₆H₁₂N₄O₂S

Primary Target Human Adenosine A₁ Receptor

Activity Partial Agonist

Affinity and Selectivity Profile
The binding affinity and selectivity of LUF5831 have been determined through rigorous

radioligand binding assays. The following tables summarize the key quantitative data, providing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15569573?utm_src=pdf-interest
https://www.benchchem.com/product/b15569573?utm_src=pdf-body
https://www.benchchem.com/product/b15569573?utm_src=pdf-body
https://www.benchchem.com/product/b15569573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a clear comparison of its interaction with the primary target and other adenosine receptor

subtypes.

Table 1: Affinity of LUF5831 for the Human Adenosine A₁
Receptor

Receptor Radioligand Kᵢ (nM)

Adenosine A₁ (Wild-Type) [³H]CCPA 122 ± 22

Adenosine A₁ (T277A Mutant) [³H]CCPA 122 ± 22

Kᵢ values are presented as mean ± SEM.

Table 2: Selectivity Profile of LUF5831 across Human
Adenosine Receptor Subtypes

Receptor Subtype Affinity (Kᵢ, nM) or Potency (pEC₅₀)

A₁ 122

A₂ₐ > 10,000

A₂ₒ 7.4 ± 0.1 (pEC₅₀)

A₃ > 10,000

Functional Activity: Partial Agonism at the
Adenosine A₁ Receptor
LUF5831 has been characterized as a partial agonist at the human adenosine A₁ receptor. This

was determined by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production. In

functional assays, LUF5831 displayed a submaximal effect compared to the full agonist CPA.

Table 3: Functional Activity of LUF5831
Assay Parameter Value

cAMP Inhibition Maximal Inhibition 37 ± 1%
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Experimental Protocols
The following sections detail the methodologies used to generate the affinity, selectivity, and

functional data for LUF5831.

Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of LUF5831 for the human adenosine A₁

receptor and its selectivity against other adenosine receptor subtypes.

Materials:

Membrane preparations from CHO cells stably expressing the human adenosine A₁, A₂ₐ, or

A₃ receptors, or from HEK 293 cells expressing the human A₂ₒ receptor.

Radioligands: [³H]CCPA (for A₁), [³H]ZM241385 (for A₂ₐ), or [¹²⁵I]ABOPX (for A₃).

LUF5831 (test compound).

Non-specific binding inhibitors: NECA (for A₁) or Xanthine Amine Congener (XAC) (for A₂ₐ

and A₃).

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Scintillation fluid.

Glass fiber filters.

Procedure:

Incubate cell membranes with the appropriate radioligand and varying concentrations of

LUF5831 in the assay buffer.

To determine non-specific binding, a parallel set of incubations is performed in the presence

of a high concentration of a non-labeled competing ligand (e.g., NECA or XAC).

Incubate the mixture for a specified time at a controlled temperature to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Analyze the competition binding data using non-linear regression to determine the IC₅₀

value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Assay
Objective: To determine the functional activity of LUF5831 at the human adenosine A₁ receptor

by measuring its effect on cAMP production.

Materials:

CHO cells stably expressing the human adenosine A₁ receptor.

Forskolin.

LUF5831 (test compound).

CPA (full agonist control).

cAMP assay kit.

Cell culture medium.

Procedure:

Culture CHO-hA₁ cells to an appropriate confluency.

Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.

Incubate the cells with various concentrations of LUF5831 or the control agonist (CPA) for a

defined period.
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Stimulate the cells with forskolin to induce cAMP production.

Lyse the cells to release the intracellular cAMP.

Quantify the amount of cAMP in the cell lysates using a competitive binding assay (e.g.,

HTRF or ELISA-based cAMP kit).

Plot the concentration-response curves for LUF5831 and CPA to determine their respective

Emax (maximal effect) and EC₅₀ values.

Compare the maximal inhibition of forskolin-stimulated cAMP production by LUF5831 to that

of the full agonist CPA to characterize its partial agonist activity.

Visualizations
Experimental Workflow for Affinity and Selectivity
Profiling
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Caption: Workflow for determining the affinity and selectivity of LUF5831.
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Caption: LUF5831 as a partial agonist of the Adenosine A₁ receptor.

To cite this document: BenchChem. [LUF5831: A Technical Guide to its Affinity and
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569573#luf5831-affinity-and-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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